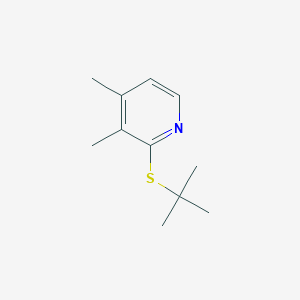
2-Tert-butylsulfanyl-3,4-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butylsulfanyl-3,4-dimethylpyridine (DTBMP) is a pyridine derivative that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is commonly used as a ligand in catalytic reactions and has shown promising results in various biomedical studies.
作用機序
2-Tert-butylsulfanyl-3,4-dimethylpyridine exerts its biological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression.
生化学的および生理学的効果
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-Tert-butylsulfanyl-3,4-dimethylpyridine has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has high purity and yield. However, like any other chemical compound, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be toxic at high concentrations, which requires careful handling and storage.
将来の方向性
There are several future directions for research on 2-Tert-butylsulfanyl-3,4-dimethylpyridine. One potential application is in the development of novel cancer therapies. 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be used as a tool for studying the role of HDACs in gene regulation and epigenetic modifications. Finally, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be modified to improve its stability and biological activity, which can lead to the development of new and improved compounds for various applications.
合成法
2-Tert-butylsulfanyl-3,4-dimethylpyridine can be synthesized through a simple and efficient method involving the reaction of 2,3-dimethylpyridine with tert-butyl mercaptan in the presence of a base catalyst. This method yields high purity and yield of the compound, making it suitable for large-scale production.
科学的研究の応用
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been extensively studied for its potential applications in various fields of research. In catalysis, this compound has been used as a chiral ligand for asymmetric synthesis of organic compounds. In biomedical research, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
特性
CAS番号 |
18794-50-8 |
|---|---|
製品名 |
2-Tert-butylsulfanyl-3,4-dimethylpyridine |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3,4-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-12-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChIキー |
YGAKHQXVFBXRLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
正規SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
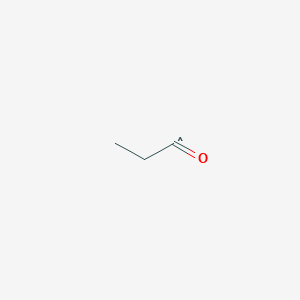


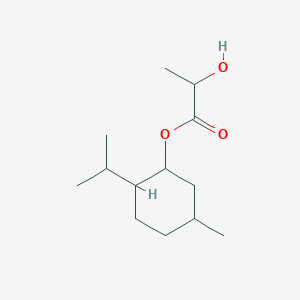
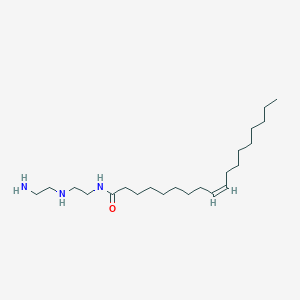
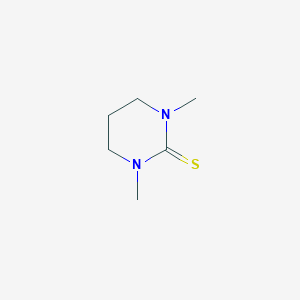
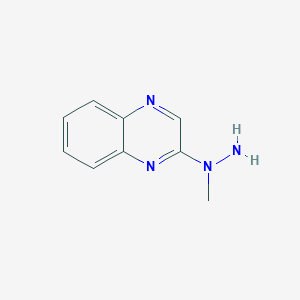
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
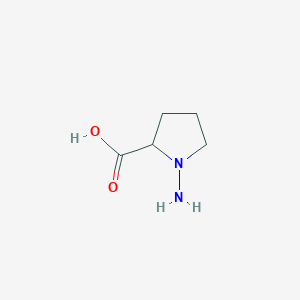
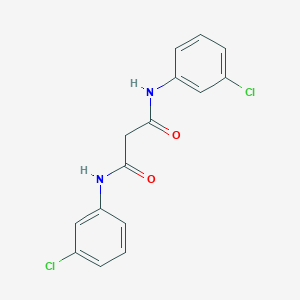
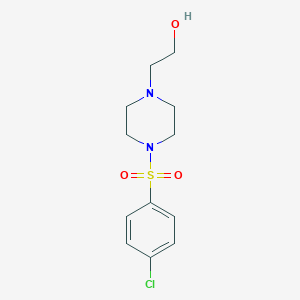
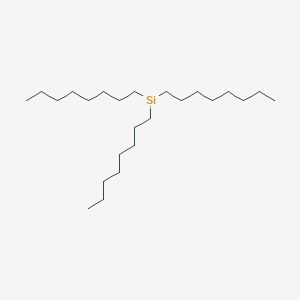
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)